2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiadiazolo pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiadiazolo pyrimidine core
Preparation Methods
The synthesis of 2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The thiadiazolo pyrimidine core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The piperazine ring can be reduced under specific conditions to yield secondary amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-({2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include other thiadiazolo pyrimidines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:
2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but lacks the thiadiazolo pyrimidine core.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in different chemical reactions.
1,3,4-Thiadiazole derivatives: Share the thiadiazole ring but differ in other structural aspects.
Properties
Molecular Formula |
C22H26N6O3S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-11-methyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C22H26N6O3S2/c1-25-8-7-18-17(13-25)20(30)28-21(23-18)33-22(24-28)32-14-19(29)27-11-9-26(10-12-27)15-3-5-16(31-2)6-4-15/h3-6H,7-14H2,1-2H3 |
InChI Key |
LNLAKSHTUVBNCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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